(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609388-61-5
VCID: VC3021343
InChI: InChI=1S/C7H11N3O2.ClH/c8-4-1-5-7(12)9-2-6(11)10(5)3-4;/h4-5H,1-3,8H2,(H,9,12);1H/t4-,5+;/m1./s1
SMILES: C1C(CN2C1C(=O)NCC2=O)N.Cl
Molecular Formula: C7H12ClN3O2
Molecular Weight: 205.64 g/mol

(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride

CAS No.: 1609388-61-5

Cat. No.: VC3021343

Molecular Formula: C7H12ClN3O2

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride - 1609388-61-5

Specification

CAS No. 1609388-61-5
Molecular Formula C7H12ClN3O2
Molecular Weight 205.64 g/mol
IUPAC Name (7R,8aS)-7-amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride
Standard InChI InChI=1S/C7H11N3O2.ClH/c8-4-1-5-7(12)9-2-6(11)10(5)3-4;/h4-5H,1-3,8H2,(H,9,12);1H/t4-,5+;/m1./s1
Standard InChI Key PXWBGMFCTRXQJX-JBUOLDKXSA-N
Isomeric SMILES C1[C@H](CN2[C@@H]1C(=O)NCC2=O)N.Cl
SMILES C1C(CN2C1C(=O)NCC2=O)N.Cl
Canonical SMILES C1C(CN2C1C(=O)NCC2=O)N.Cl

Introduction

(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride is a complex organic compound with a unique structural framework. It belongs to the pyrrolopyrazine class of compounds, which are known for their diverse biological activities and potential applications in pharmaceutical and chemical industries. This compound is characterized by its hexahydropyrrolo[1,2-a]pyrazine core, an amino group at the 7-position, and two carbonyl groups at positions 1 and 4.

Synthesis and Preparation

The synthesis of (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves multi-step organic reactions. These may include the condensation of suitable precursors followed by cyclization and reduction steps to form the hexahydropyrrolo[1,2-a]pyrazine ring system. The hydrochloride salt is likely formed by reacting the base with hydrochloric acid.

Chemical Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with potential biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile building block in organic chemistry.

Biological and Medical Applications

In biological and medical research, (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride is investigated for its potential pharmacological properties. It may act as a lead compound in drug development, targeting specific enzymes or receptors.

Industrial Applications

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for advanced materials.

Comparison with Similar Compounds

CompoundMolecular FormulaCAS NumberKey Features
(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dioneC7H11N3O21256636-25-5Amino group at the 7-position
(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dioneC8H13N3O21256636-30-2Additional methyl group at the 2-position
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneC7H10N2O2-Lacks amino group

Safety and Handling

Handling (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride requires caution due to its potential reactivity and biological activity. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended handling procedures.

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